molecular formula C15H20N6O2S B7139553 N-(1-cyclopropylsulfonylpiperidin-4-yl)-6-pyrazol-1-ylpyrazin-2-amine

N-(1-cyclopropylsulfonylpiperidin-4-yl)-6-pyrazol-1-ylpyrazin-2-amine

Cat. No.: B7139553
M. Wt: 348.4 g/mol
InChI Key: YGAJUJDGNBGPJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyclopropylsulfonylpiperidin-4-yl)-6-pyrazol-1-ylpyrazin-2-amine is a complex organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a cyclopropylsulfonyl group, a pyrazole ring, and a pyrazine ring, making it a multifaceted molecule with diverse reactivity and functionality.

Properties

IUPAC Name

N-(1-cyclopropylsulfonylpiperidin-4-yl)-6-pyrazol-1-ylpyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2S/c22-24(23,13-2-3-13)20-8-4-12(5-9-20)18-14-10-16-11-15(19-14)21-7-1-6-17-21/h1,6-7,10-13H,2-5,8-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAJUJDGNBGPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)NC3=CN=CC(=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylsulfonylpiperidin-4-yl)-6-pyrazol-1-ylpyrazin-2-amine typically involves multiple steps, starting with the preparation of the piperidine and pyrazole intermediatesThe pyrazole and pyrazine rings are then introduced via condensation reactions with suitable reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining stringent quality control. The use of catalysts and advanced purification methods, such as chromatography and crystallization, are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylsulfonylpiperidin-4-yl)-6-pyrazol-1-ylpyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-(1-cyclopropylsulfonylpiperidin-4-yl)-6-pyrazol-1-ylpyrazin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of N-(1-cyclopropylsulfonylpiperidin-4-yl)-6-pyrazol-1-ylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-cyclopropylsulfonylpiperidin-4-yl)-6-pyrazol-1-ylpyrazin-2-amine stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties.

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